Isonipecotic acid
Overview
Mechanism of Action
Target of Action
Isonipecotic acid, also known as Piperidine-4-carboxylic acid, primarily targets the GABA A receptors . These receptors play a crucial role in inhibitory transmission in the brain .
Mode of Action
This compound acts as a partial agonist at the GABA A receptors This partial activation can modulate the neurotransmission process, influencing the transmission of signals in the brain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . This pathway involves the synthesis, release, and breakdown of GABA, a major inhibitory neurotransmitter in the brain. By acting on the GABA A receptors, this compound can influence this pathway and its downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of GABAergic neurotransmission . By partially activating GABA A receptors, this compound can influence the flow of chloride ions across the neuronal cell membrane. This can affect the excitability of neurons, potentially leading to changes in various brain functions .
Biochemical Analysis
Biochemical Properties
Isonipecotic acid acts as a partial agonist of the GABA A receptor . It interacts with this receptor, which is a ligand-gated chloride channel . This interaction influences the biochemical reactions within the cell .
Cellular Effects
The interaction of this compound with the GABA A receptor has significant effects on cellular processes. As a partial agonist, it influences cell function by modulating the activity of this receptor
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the GABA A receptor . This binding can lead to the activation of the receptor, influencing the function of the cell
Metabolic Pathways
This compound is involved in the GABAergic signaling pathway due to its interaction with the GABA A receptor
Preparation Methods
Synthetic Routes and Reaction Conditions: Isonipecotic acid can be synthesized through the hydrogenation of isonicotinic acid . The reaction typically involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of isonicotinic acid in the presence of a palladium catalyst. The reaction is carried out in a high-pressure reactor with hydrogen gas .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various derivatives.
Reduction: The compound can be reduced to form piperidine derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the carboxylic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as thionyl chloride can be used to convert the carboxylic acid group into an acyl chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: Derivatives such as piperidine-4-carboxamide.
Reduction: Piperidine derivatives.
Substitution: Various acyl derivatives depending on the substituent introduced.
Scientific Research Applications
Isonipecotic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its interactions with GABA A receptors.
Medicine: this compound derivatives are explored for their potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
- Piperidine-3-carboxylic acid
- Piperidine-2-carboxylic acid
- Pipecolic acid
Comparison: Isonipecotic acid is unique in its position of the carboxylic acid moiety on the piperidine ring, which is in the iso position. This structural difference influences its interaction with biological targets and its chemical reactivity .
Biological Activity
Isonipecotic acid, a derivative of nipecotic acid, has garnered attention in pharmacological research due to its significant biological activities, particularly in relation to neuropharmacology and its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is a cyclic compound with a piperidine ring structure. Its chemical formula is , and it features a carboxylic acid group that is crucial for its biological activity. The compound is characterized by its ability to interact with various neurotransmitter systems, particularly the GABAergic system.
GABA Reuptake Inhibition
this compound functions primarily as a GABA reuptake inhibitor, which enhances GABAergic neurotransmission. It has been shown to exhibit relative macroscopic efficacies of approximately 0.8 compared to GABA itself, indicating a substantial but slightly reduced potency in modulating GABA receptors . This mechanism suggests potential applications in treating conditions associated with GABA deficiency, such as epilepsy and anxiety disorders.
Antioxidant Activity
Research indicates that this compound and its derivatives possess antioxidant properties, which may contribute to their neuroprotective effects. For instance, studies have demonstrated that certain derivatives can inhibit lipid peroxidation and reduce oxidative stress markers in neuronal cells .
Therapeutic Potential
Neurodegenerative Diseases
The neuroprotective properties of this compound make it a candidate for further investigation in the context of neurodegenerative diseases. Its ability to inhibit GABA reuptake positions it as a potential therapeutic agent for conditions like Alzheimer's disease and Parkinson's disease, where GABAergic dysfunction is prevalent .
Anticonvulsant Properties
this compound has been evaluated for its anticonvulsant properties. In various animal models, it has shown effectiveness comparable to standard anticonvulsant medications, suggesting its utility in managing seizure disorders .
Table 1: Summary of Biological Activities of this compound
Activity | Mechanism | Effectiveness |
---|---|---|
GABA Reuptake Inhibition | Inhibits GABA transporter | Efficacy ~0.8 compared to GABA |
Antioxidant Activity | Reduces oxidative stress | Significant inhibition of lipid peroxidation |
Anticonvulsant Properties | Modulates neuronal excitability | Comparable to standard anticonvulsants |
Case Study: Neuroprotective Effects
A study conducted on the effects of this compound on neuronal cultures revealed that treatment with the compound significantly reduced cell death induced by oxidative stress. The results indicated a protective effect against apoptosis, supporting its potential use in neurodegenerative conditions .
Case Study: Anticonvulsant Efficacy
In an experimental model of epilepsy, this compound demonstrated dose-dependent anticonvulsant effects. The compound was able to significantly reduce seizure frequency and duration when administered prior to induced seizures, showcasing its therapeutic promise in epilepsy management .
Properties
IUPAC Name |
piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-1-3-7-4-2-5/h5,7H,1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJOCJYGOFTFLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060100 | |
Record name | 4-Piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
498-94-2 | |
Record name | 4-Piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isonipecotic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isonipecotic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61049 | |
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Record name | 4-Piperidinecarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-piperidinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.158 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Isonipecotic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5TZP1RWIE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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